![molecular formula C14H12F3N3S B5875645 N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol. This compound is also known as PTU or 6-propyl-2-thiouracil and is commonly used as a thyroid inhibitor in the treatment of hyperthyroidism. However, in recent years, researchers have explored its potential in other areas such as cancer research and drug development.
Wirkmechanismus
The mechanism of action of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed that PTU inhibits the activity of the enzyme thioredoxin reductase, which plays a crucial role in regulating the redox status of cells. By inhibiting this enzyme, PTU disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that PTU can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes such as thioredoxin reductase and glutathione reductase. PTU has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using PTU is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. One of the areas of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PTU can modulate the immune system and reduce the levels of pro-inflammatory cytokines. Another area of interest is its potential use in the development of targeted therapies for cancer. Researchers are exploring the use of PTU in combination with other anticancer drugs to enhance their efficacy and reduce toxicity.
Synthesemethoden
The synthesis of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a multistep process that involves the reaction of various reagents. One of the most common methods used for the synthesis of PTU is the reaction of 2-(trifluoromethyl)benzaldehyde with 2-pyridinemethanamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure PTU.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in cancer research and drug development. Studies have shown that PTU has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNIECIIKOKODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
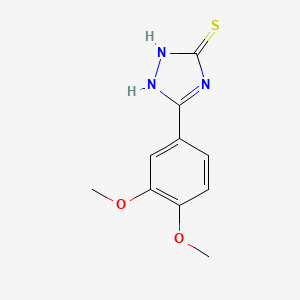
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
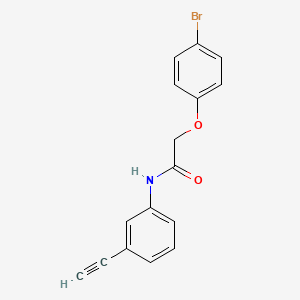
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
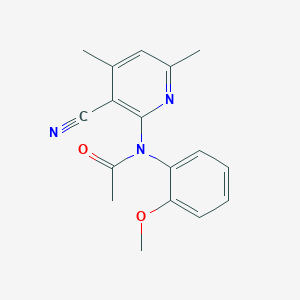
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
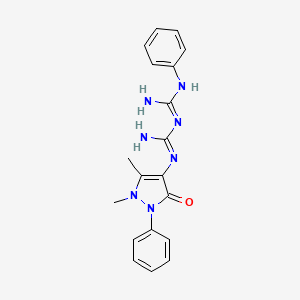
![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
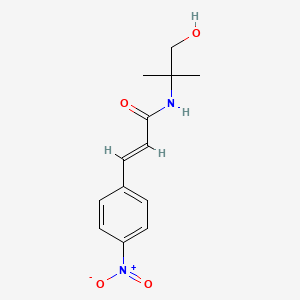
![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)